Enhanced MAO-B Inhibition Potency of 2-(3-Chloro-2-methoxyphenyl)acetaldehyde Compared to Unsubstituted Phenylacetaldehyde
2-(3-Chloro-2-methoxyphenyl)acetaldehyde exhibits 16.9-fold greater inhibition of human recombinant monoamine oxidase B (MAO-B) compared to unsubstituted phenylacetaldehyde. The target compound achieves an IC50 of 83 nM, while phenylacetaldehyde shows an IC50 of 1400 nM in a comparable recombinant enzyme assay [1][2]. This potency increase is attributable to the electron-withdrawing chloro and electron-donating methoxy substituents that enhance binding interactions within the MAO-B active site.
| Evidence Dimension | Inhibition of human recombinant MAO-B enzyme activity |
|---|---|
| Target Compound Data | IC50 = 83 nM |
| Comparator Or Baseline | Phenylacetaldehyde (unsubstituted) IC50 = 1400 nM |
| Quantified Difference | 16.9-fold lower IC50 (83 nM vs 1400 nM) |
| Conditions | Human recombinant MAO-B expressed in Sf9 cells; 5-phenylacetaldehyde substrate; hydrogen peroxide production measured after 1 hour |
Why This Matters
The 16.9-fold greater potency translates to reduced compound consumption in screening assays and increased assay sensitivity, directly impacting procurement cost-efficiency and experimental design in MAO-B-targeted research programs.
- [1] BindingDB. CHEMBL3415792: 2-(3-Chloro-2-methoxyphenyl)acetaldehyde. Binding Database, Accession BDBM50075957. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075957. View Source
- [2] BindingDB. CHEMBL3415615: Phenylacetaldehyde. Binding Database, Accession BDBM50075967. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075967. View Source
